N-[2-[4-(Trifluoromethyl)phenyl]propan-2-yl]prop-2-enamide
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Overview
Description
N-[2-[4-(Trifluoromethyl)phenyl]propan-2-yl]prop-2-enamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-2-yl group and a prop-2-enamide moiety
Mechanism of Action
Target of Action
A compound with a similar structure, cf3sepb, has been shown to modulate the serotonergic system, specifically the 5-ht1a and 5-ht3 receptors .
Mode of Action
It’s known that compounds with similar structures can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets .
Biochemical Pathways
The modulation of the serotonergic system suggests that it may influence pathways related to serotonin synthesis, release, and reuptake . This could have downstream effects on mood regulation, sleep, appetite, and other physiological processes regulated by serotonin .
Result of Action
The related compound cf3sepb has been shown to have an antidepressant-like effect, suggesting that n-[2-[4-(trifluoromethyl)phenyl]propan-2-yl]prop-2-enamide may have similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-(Trifluoromethyl)phenyl]propan-2-yl]prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-(trifluoromethyl)benzaldehyde and isopropylamine.
Formation of Intermediate: The aldehyde group of 4-(trifluoromethyl)benzaldehyde reacts with isopropylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Amidation: The amine reacts with acryloyl chloride under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-(Trifluoromethyl)phenyl]propan-2-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[2-[4-(Trifluoromethyl)phenyl]propan-2-yl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[4-(Trifluoromethyl)phenyl]ethyl]prop-2-enamide
- N-[2-[4-(Trifluoromethyl)phenyl]methyl]prop-2-enamide
Uniqueness
N-[2-[4-(Trifluoromethyl)phenyl]propan-2-yl]prop-2-enamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-[4-(trifluoromethyl)phenyl]propan-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO/c1-4-11(18)17-12(2,3)9-5-7-10(8-6-9)13(14,15)16/h4-8H,1H2,2-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRYZAAQASBECV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(F)(F)F)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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